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Eganelisib Dose Determination Summary

The table below summarizes the core quantitative and qualitative data that informed the selection of the

optimal biological dose for Eganelisib in combination therapy.

Dose Level Key Safety Findings
Key PK/PD & Efficacy
Rationale

Conclusion for Phase
2

60 mg
(Monotherapy)

DLTs in later cycles:
Grade 3 reversible
hepatic enzyme

elevations (ALT/AST) [1].

N/A Not selected; dose

exceeded the
maximum tolerated

exposure due to
delayed toxicities [1].

40 mg
(Combination)

Common Grade ≥3
TRAEs: Increased AST

(13%), increased ALT
(10%), rash (10%).

Serious TRAEs:
Occurred in 13% of

patients [1].

Demonstrated anti-tumor
activity, including in patients

who progressed on prior PD-
1/PD-L1 therapy [1].

Selected; favorable
efficacy but with a

notable rate of hepatic
AEs [1].
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Dose Level Key Safety Findings
Key PK/PD & Efficacy
Rationale

Conclusion for Phase
2

30 mg
(Combination)

Reduced Hepatic AEs:
A dose reduction from 40
mg to 30 mg was

implemented and shown
to lower the rate of
hepatic adverse events
[2].

Maintained clinical activity:
The 30 mg dose retained
efficacy, with improved ORR

and disease control rates
compared to control,

especially in PD-L1-negative
patients [2].

Selected; improved

safety profile
(specifically

hepatotoxicity) while
preserving anti-tumor

efficacy [1] [2].

Integrated Workflow for Dose Determination

The following diagram illustrates the multi-faceted clinical trial strategy used to determine the optimal dose

of Eganelisib, integrating safety, PK, and PD data.
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Safety & Tolerability Assessment Pharmacokinetics (PK) Pharmacodynamics (PD) / Mechanism

Phase 1/1b First-in-Human Study

Dose-Limiting Toxicities (DLTs) Plasma Drug Concentration
(Absorption, Distribution)

Target Engagement:
Inhibition of pAKT

Adverse Events (AEs)
& Lab Values

Maximum Tolerated Dose (MTD)
Definition

Optimal Biological Dose Selection
(30 mg & 40 mg QD for Phase 2)

Metabolite (IPI-5421)
Analysis

Oral Bioavailability
& Half-life (t½)

Myeloid Cell Reprogramming:
M1-like vs M2-like Phenotype

Biomarker Changes:
Circulating MDSC Levels

Primary Rationale:
Manage hepatic toxicity while

sustaining PI3K-γ inhibition & efficacy

Click to download full resolution via product page

Mechanism of Action and PK/PD Relationships

Understanding the mechanism of Eganelisib is crucial for interpreting the PD data that supported dose

selection.

Target: Eganelisib is a first-in-class, highly selective oral inhibitor of Phosphoinositide 3-
kinase-gamma (PI3K-γ) [1] [3]. This isoform is predominantly expressed in myeloid cells and acts as
a "molecular switch" controlling immune suppression in the tumor microenvironment [1].
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Preclinical PK/PD: Eganelisib demonstrated a favorable pharmacokinetic profile with good oral

bioavailability and a half-life that supports once-daily dosing (e.g., ~3.2 hours in mice) [3]. In vivo, it
potently inhibited PI3K-γ-dependent neutrophil migration and reprogrammed tumor-associated

macrophages from a pro-tumor M2-like state to an anti-tumor M1-like state, thereby reducing tumor
growth and enhancing the activity of checkpoint inhibitors [3].

Clinical PD Biomarker: In the MARIO-1 trial, a key PD assessment was the measurement of
phosphorylated AKT (pAKT) levels as a downstream indicator of PI3K-γ pathway inhibition [1].

Sustained suppression of pAKT would indicate successful target engagement at a given dose.

Experimental Protocol Overview

For researchers looking to design similar studies, here is a summary of the key methodologies from the

clinical trial.

1. Study Design: The MARIO-1 trial (NCT02637531) was a phase 1/1b, open-label, dose-escalation
and expansion study in patients with advanced solid tumors [1].

2. Dosing Regimens:
Monotherapy Dose Escalation (Part A): Used a standard 3+3 design. Eganelisib was

administered orally at 10, 20, 40, and 60 mg once daily [1].
Combination Dose Escalation (Part C): Used a 6+6 design. Eganelisib (20, 30, 40 mg) was

combined with nivolumab (240 mg Q2W or 480 mg Q4W) [1].
3. Primary Endpoints for Dose Finding:

Safety: Incidence of Dose-Limiting Toxicities (DLTs) in the first 28-day cycle and treatment-
related Adverse Events (AEs) [1].

PK Analysis: Measurement of plasma concentrations of Eganelisib and its metabolite (IPI-
5421) over time to determine parameters like half-life and exposure [1].

PD Analysis: Assessment of PI3K-γ inhibition via pAKT levels in suitable patient samples [1].

The determination of Eganelisib's optimal dose was a classic example of balancing efficacy with

manageable toxicity. The 30 mg and 40 mg doses were selected for phase 2 because they achieved this

balance, effectively inhibiting the PI3K-γ target to drive clinical activity while mitigating the primary risk of

hepatotoxicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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